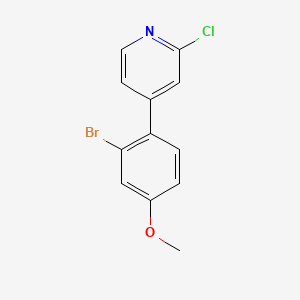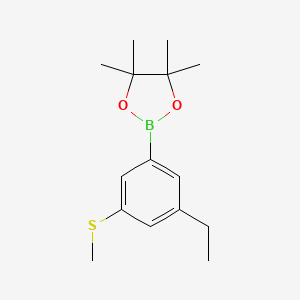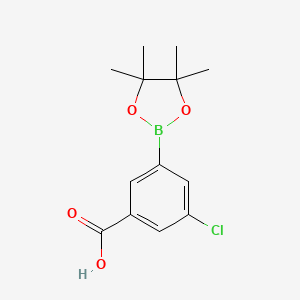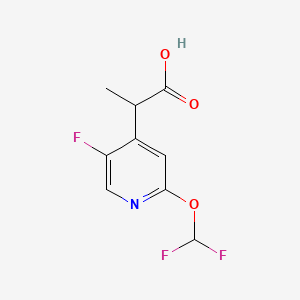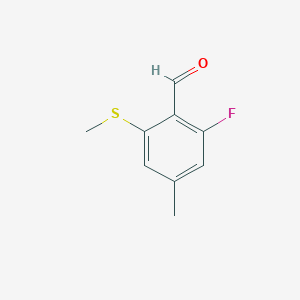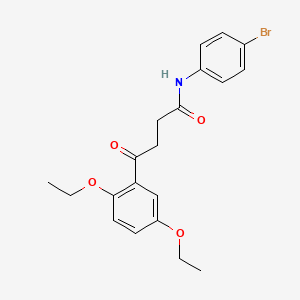
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group and a diethoxyphenyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide typically involves a multi-step process. One common method is the acylation of 4-bromophenylamine with 4-(2,5-diethoxyphenyl)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl and diethoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- N-(4-fluorophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
- N-(4-methylphenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide
Uniqueness
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This unique feature can lead to distinct interactions with molecular targets and potentially different pharmacological profiles.
Propriétés
Numéro CAS |
7500-11-0 |
|---|---|
Formule moléculaire |
C20H22BrNO4 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-16-9-11-19(26-4-2)17(13-16)18(23)10-12-20(24)22-15-7-5-14(21)6-8-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,22,24) |
Clé InChI |
QFLBYICJQXUNCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


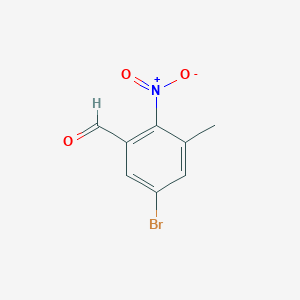
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)

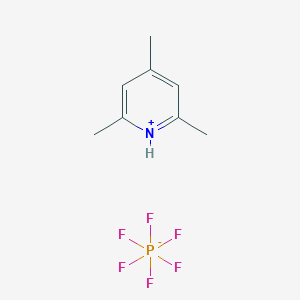
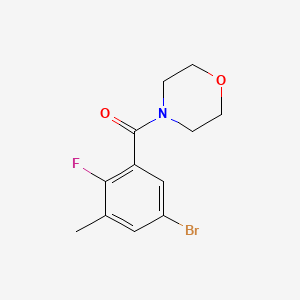

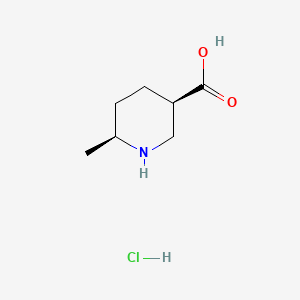
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)

